molecular formula C15H12FN3OS B2378548 2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-09-1

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2378548
M. Wt: 301.34
InChI Key: GSRCKESXIKCHJZ-UHFFFAOYSA-N
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Description

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, also known as FM-BH, is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

2-Fluoro benzohydrazide derivatives, like 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, are synthesized through microwave-aided processes starting from materials like methyl salicylate. This methodology highlights the compound's role in synthetic chemistry and its potential for further derivatization (Santosa, Kesuma, Putra, & Yuniarta, 2019).

Antitumor Properties

Several studies have demonstrated the antitumor properties of benzothiazole compounds. For example, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles show potent antitumor activities, with the ability to induce and be biotransformed by cytochrome P 450 1A1 (Bradshaw et al., 2002). Similarly, other research has shown that certain fluorinated benzothiazoles, like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are effective against breast and ovarian cancer cells and can induce DNA damage in sensitive tumor cells (Trapani et al., 2003).

Structural Studies

Spectroscopic characterization and structural elucidation of related compounds, like 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, provide insight into the molecular structure of these compounds, which is crucial for understanding their biological activity and potential for drug development (Al-Harthy et al., 2019).

Antimicrobial Activity

Fluorinated benzothiazole compounds have also been investigated for their antimicrobial properties. A study focusing on fluoro-benzimidazole derivatives, closely related to benzothiazoles, demonstrated significant inhibitory activity against gastrointestinal pathogens, suggesting potential applications in developing new antimicrobial agents (Çevik et al., 2017).

Sensing Applications

Benzothiazole derivatives are also used in the development of fluorescent probes for sensing applications. For example, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole have been used for sensing pH and metal cations, demonstrating the versatility of benzothiazole structures in various sensing technologies (Tanaka et al., 2001).

properties

IUPAC Name

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-9-5-4-8-12-13(9)17-15(21-12)19-18-14(20)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRCKESXIKCHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

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